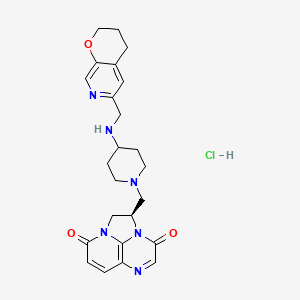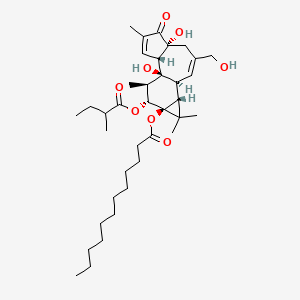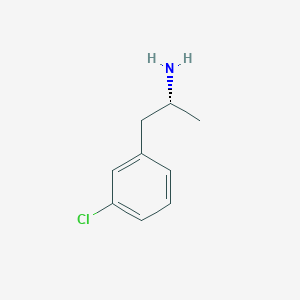
(2R)-1-(3-chlorophenyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(3-chlorophenyl)propan-2-amine is a chiral amine compound characterized by the presence of a 3-chlorophenyl group attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(3-chlorophenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-chlorobenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-chlorobenzaldehyde with a suitable amine source, such as ®-2-aminopropane. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic hydrogenation and enzymatic resolution are also explored for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-(3-chlorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives on the aromatic ring.
Aplicaciones Científicas De Investigación
(2R)-1-(3-chlorophenyl)propan-2-amine finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-1-(3-chlorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(3-chlorophenyl)propan-2-amine: The enantiomer of the compound, with similar chemical properties but potentially different biological activity.
1-(3-chlorophenyl)propan-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.
1-(3-chlorophenyl)ethan-2-amine: A structurally similar compound with a shorter carbon chain.
Uniqueness
(2R)-1-(3-chlorophenyl)propan-2-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
26632-69-9 |
|---|---|
Fórmula molecular |
C9H12ClN |
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
(2R)-1-(3-chlorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H12ClN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3/t7-/m1/s1 |
Clave InChI |
ORWQJKNRYUIFJU-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC1=CC(=CC=C1)Cl)N |
SMILES canónico |
CC(CC1=CC(=CC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


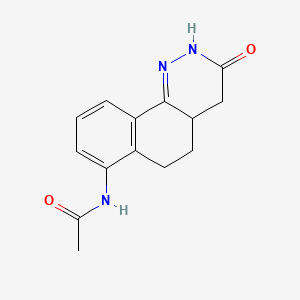
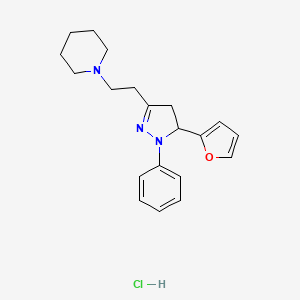
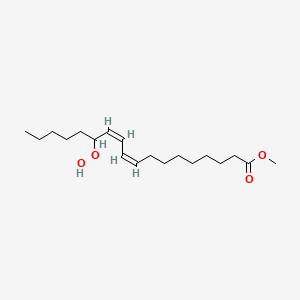
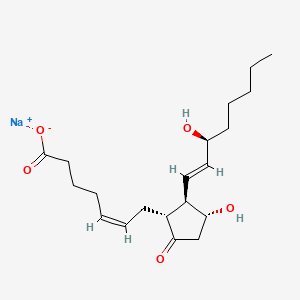

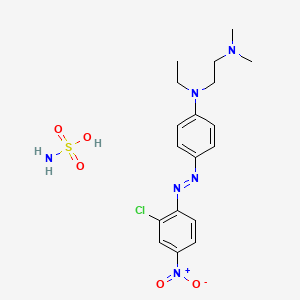
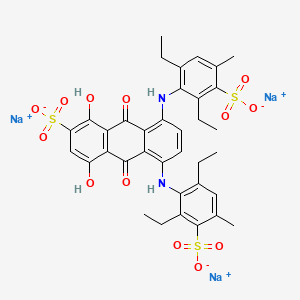
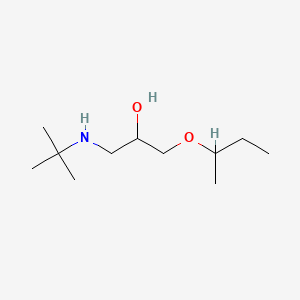
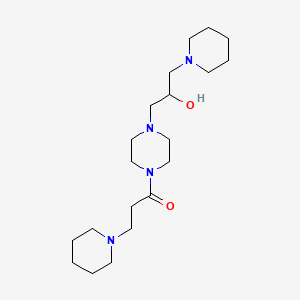
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

